Structural Uniqueness Versus Closest Commercially Available Analogs: Physicochemical Parameter Comparison
The target compound is structurally differentiated from its three closest commercially available analogs by its trans-cinnamoyl terminus and specific regioisomeric linkage. The comparators listed below represent the nearest catalog-available structures based on a substructure search of major chemical supplier databases. No direct biological head-to-head comparisons exist in the public domain; differentiation is therefore based on computationally derived physicochemical descriptors that inform drug-likeness and synthetic tractability. For the target compound, the calculated topological polar surface area (tPSA) is 42.2 Ų, clogP is 3.78, and molecular weight is 342.82 g/mol. The closest analog (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS not assigned on BenchChem) differs only in the position of the pyridine nitrogen (2-yl vs 4-yl), shifting tPSA to 42.2 Ų (same), clogP remains 3.78, but the altered intramolecular hydrogen bonding capability from the nitrogen lone pair orientation changes the expected target binding geometry . A second analog, 3-(4-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl)benzonitrile (CAS 2034366-54-4), introduces a nitrile warhead in place of the cinnamoyl group, altering clogP to 2.91 and tPSA to 53.3 Ų, which impacts membrane permeability predictions . A third analog, (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone (CAS 2034315-59-6), replaces the cinnamoyl with a cyclopropylcarbonyl group, reducing molecular weight to 280.75 g/mol and clogP to 1.95, making it more hydrophilic .
| Evidence Dimension | Lipophilicity (clogP) and Topological Polar Surface Area (tPSA) as predictors of oral bioavailability and membrane permeability |
|---|---|
| Target Compound Data | clogP = 3.78; tPSA = 42.2 Ų; MW = 342.82 g/mol |
| Comparator Or Baseline | Closest analog 1: (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, clogP = 3.78, tPSA = 42.2 Ų, MW = 342.82 g/mol. Closest analog 2: 3-(4-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl)benzonitrile (CAS 2034366-54-4), clogP = 2.91, tPSA = 53.3 Ų, MW = 353.80 g/mol. Closest analog 3: (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone (CAS 2034315-59-6), clogP = 1.95, tPSA = 42.2 Ų, MW = 280.75 g/mol. |
| Quantified Difference | Target compound clogP is 0.87 units higher (more lipophilic) than Analog 2 and 1.83 units higher than Analog 3; tPSA is 11.1 Ų lower than Analog 2, predicting higher passive membrane permeability for the target. |
| Conditions | In silico calculated properties using standard molecular descriptors; conditions: neutral species, room temperature, standard software algorithms as reported by vendor datasheets . |
Why This Matters
This matters for scientific selection because the target compound's higher predicted lipophilicity and lower polar surface area relative to benzonitrile and cyclopropyl analogs make it the preferred candidate when designing cell-permeable probes or inhibitors where passive diffusion is critical, assuming potency equivalence.
